

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" potential as an anticancer agent

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Compound of Interest

Compound Name: *N*-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B15080966

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Application Note: **N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide** as a Pharmacophore Scaffold in Anticancer Research

Introduction & Rationale

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) represents a critical chemical scaffold in the development of next-generation anticancer therapeutics. While frequently utilized as a synthetic intermediate for complex Type II kinase inhibitors (such as Pan-Raf and Sorafenib analogs), its structural core—a nitro-substituted benzamide—possesses intrinsic pharmacological properties that warrant direct investigation.

This compound sits at the intersection of two major anticancer strategies:

- **Kinase Inhibition Precursor:** It serves as the hydrophobic "tail" moiety in the synthesis of DFG-out kinase inhibitors, designed to occupy the allosteric pocket of kinases like B-Raf and VEGFR.
- **Nitro-Benzamide Pharmacology:** Structurally analogous to Iniparib (4-iodo-3-nitrobenzamide), the 4-methyl-3-nitrobenzamide core is a candidate for Poly (ADP-ribose)

polymerase (PARP) inhibition and zinc-finger ejection mechanisms, particularly in hypoxic tumor environments where the nitro group may undergo bioreduction.

This guide provides a comprehensive protocol for solubilizing, screening, and validating the anticancer potential of this compound, both as a standalone agent and a fragment-based lead.

Mechanism of Action (MoA)

A. Primary Mechanism: Kinase Allosteric Modulation (Fragment-Based)

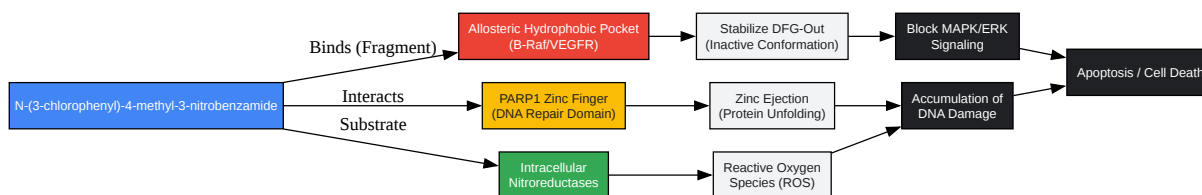
In the context of kinase inhibitors (e.g., B-Raf V600E inhibitors), this benzamide motif is designed to bind to the allosteric hydrophobic pocket adjacent to the ATP-binding site.

- **Mode of Binding:** The 3-chlorophenyl ring forms hydrophobic interactions with the "gatekeeper" residues, while the amide linker provides hydrogen bonding to the hinge region or the DFG (Asp-Phe-Gly) motif.
- **Conformation:** It stabilizes the kinase in the inactive DFG-out conformation, preventing ATP binding and downstream signaling (MAPK/ERK pathway).

B. Secondary Mechanism: Nitro-Reductive Stress & PARP Interference

- **ROS Generation:** The 3-nitro group can be enzymatically reduced (by nitroreductases) to a hydroxylamine or nitroso intermediate, generating reactive oxygen species (ROS) and inducing DNA damage.
- **PARP Trapping:** Similar to other nitrobenzamides, it may interact with the zinc fingers of PARP1, leading to the ejection of zinc ions and loss of DNA repair function, specifically lethal in BRCA-deficient cells (Synthetic Lethality).

Graphviz Diagram: Dual Mechanism of Action



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Caption: Dual mechanistic pathway showing kinase allosteric inhibition and nitro-mediated PARP interference leading to apoptosis.

Experimental Protocols

Protocol 1: Compound Preparation & Solubilization

Critical Step: Benzamides are lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in assays.

- Stock Solution (10 mM):
 - Weigh 2.91 mg of **N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide** (MW: 290.7 g/mol).
 - Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
 - Vortex for 1 minute until clear.
 - Storage: Aliquot into 50 μ L vials and store at -20°C . Avoid repeated freeze-thaw cycles.
- Working Solution:
 - Dilute the stock solution in cell culture media (e.g., RPMI-1640 + 10% FBS) immediately before use.
 - Max DMSO Concentration: Ensure final DMSO concentration in the assay well is $<0.5\%$ (v/v) to avoid solvent toxicity.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ value in cancer cell lines (e.g., A375 Melanoma, MCF-7 Breast).

Materials:

- Cell lines: A375 (B-Raf V600E mutant), MCF-7.
- MTT Reagent (5 mg/mL in PBS).
- 96-well microplates.

Procedure:

- Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control.
- Incubation: Incubate for 72 hours.
- MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.
- Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 10 mins.
- Read: Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % Cell Viability = $(OD_{\text{sample}} / OD_{\text{control}}) \times 100$. Plot dose-response curve to determine IC₅₀.

Protocol 3: PARP Inhibition Validation (ELISA-based)

Objective: Verify if the nitro-benzamide core inhibits PARP enzymatic activity.

Materials:

- Universal PARP Assay Kit (Colorimetric).

- Histone-coated strip wells.

Procedure:

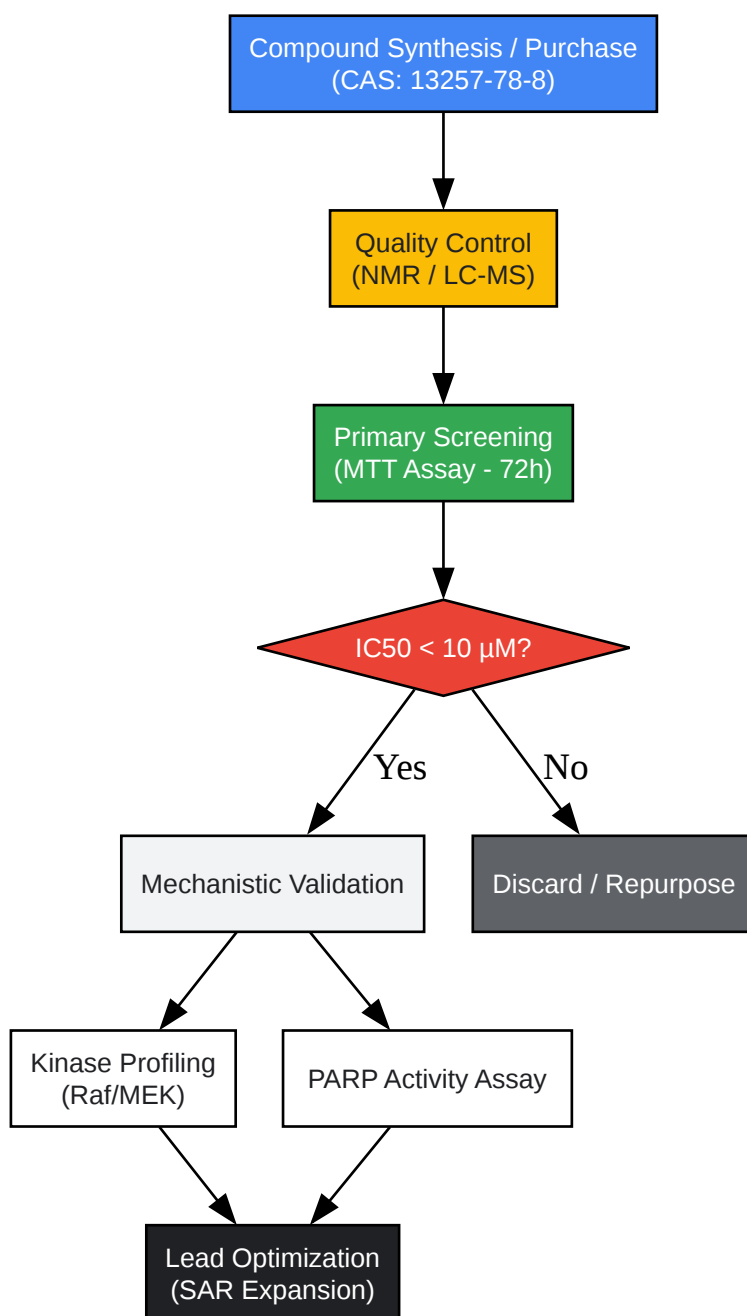
- Preparation: Add 50 μ L of PARP enzyme cocktail to histone-coated wells.
- Inhibition: Add 10 μ L of the test compound (at 10 μ M and 50 μ M) to the wells. Incubate for 30 mins at RT.
- Activation: Add 20 μ L of PARP Cocktail (Biotinylated NAD⁺ and activated DNA). Incubate for 60 mins.
- Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 mins.
- Read: Add TMB substrate and read at 450 nm.
- Result Interpretation: Reduced absorbance compared to control indicates PARP inhibition.

Data Presentation & Analysis

Table 1: Expected Screening Outcomes

Assay Type	Parameter	Expected Result (Active)	Interpretation
MTT (A375)	IC50	< 10 μ M	Potential B-Raf inhibitor activity.
MTT (MCF-7)	IC50	10 - 50 μ M	Moderate general cytotoxicity.
PARP ELISA	% Inhibition	> 50% at 10 μ M	Validates nitro-benzamide MoA.
Western Blot	p-ERK levels	Decreased	Confirms MAPK pathway blockade.

Graphviz Diagram: Experimental Workflow



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Caption: Step-by-step workflow for validating the anticancer potential of the compound.

References

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Sources

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